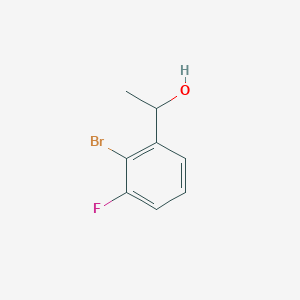
1-(2-Bromo-3-fluorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-fluoro-alpha-methylbenzenemethanol is an organic compound with the molecular formula C8H8BrFO. This compound is characterized by the presence of bromine, fluorine, and a hydroxyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-alpha-methylbenzenemethanol typically involves the bromination and fluorination of alpha-methylbenzenemethanol. One common method includes the following steps:
Bromination: Alpha-methylbenzenemethanol is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine-containing compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-fluoro-alpha-methylbenzenemethanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms, leading to the formation of simpler derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated products.
Applications De Recherche Scientifique
2-Bromo-3-fluoro-alpha-methylbenzenemethanol is used in several scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceutical intermediates and active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-fluoro-alpha-methylbenzenemethanol involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-fluorotoluene: Similar structure but lacks the hydroxyl group.
3-Bromo-2-fluoro-alpha-methylbenzenemethanol: Positional isomer with different substitution pattern.
1-Bromo-3-fluoro-2-methylbenzene: Similar structure but lacks the hydroxyl group.
Uniqueness
2-Bromo-3-fluoro-alpha-methylbenzenemethanol is unique due to the presence of both bromine and fluorine atoms along with a hydroxyl group, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C8H8BrFO |
|---|---|
Poids moléculaire |
219.05 g/mol |
Nom IUPAC |
1-(2-bromo-3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5,11H,1H3 |
Clé InChI |
NJGWPBKNYSUIGK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C(=CC=C1)F)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13912842.png)
![[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine](/img/structure/B13912845.png)

![[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol](/img/structure/B13912847.png)
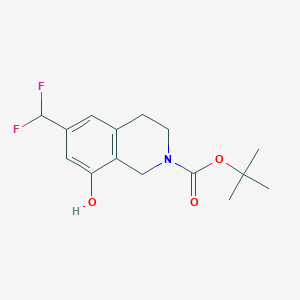
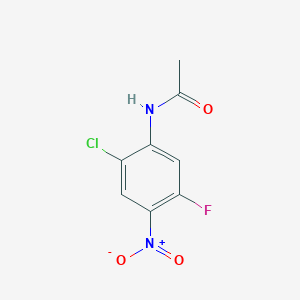


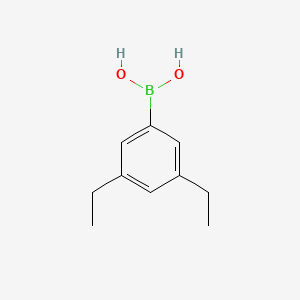
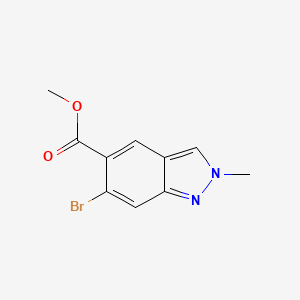
![4'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B13912911.png)

